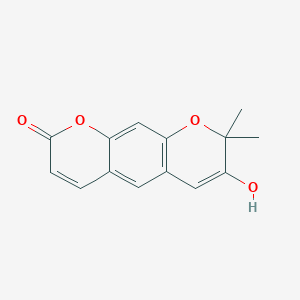

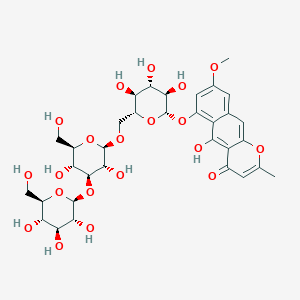

![molecular formula C21H24N2O2 B11929841 methyl (15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate](/img/structure/B11929841.png)

methyl (15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Apovincamine is a naturally occurring indole alkaloid derived from the leaves of Vinca minor, commonly known as the lesser periwinkle. It is structurally related to other vinca alkaloids and is known for its vasodilatory properties. Apovincamine is a key intermediate in the synthesis of vinpocetine, a compound widely used for its neuroprotective and cognitive-enhancing effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Apovincamine can be synthesized through several methods. One common approach involves the semi-synthesis from tabersonine, a natural product. The process typically includes the following steps:

Bischler-Napieralski or Pictet-Spengler Cyclization: This step involves the cyclization between the indole C2 position and an iminium salt to generate the C ring.

Pericyclic Cyclization: This method involves the formation of the ABCD tetracyclic system starting from a differently substituted indole.

Rearrangements/Annulation Reactions: These reactions help in constructing the main scaffold of the compound.

Michael-like Alkylation: This step is often used to introduce the E ring at the end of the synthesis.

Industrial Production Methods

Industrial production of apovincamine often involves the use of polar aprotic solvents and controlled temperature conditions. A typical process includes preparing a solution of the compound and an organic or inorganic base, followed by the addition of an alkyl haloacetate .

Analyse Des Réactions Chimiques

Types of Reactions

Apovincamine undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Common reagents include hydrogen gas and palladium on carbon.

Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions include various derivatives of apovincamine, such as vinpocetine .

Applications De Recherche Scientifique

Apovincamine has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other vinca alkaloids.

Biology: It is studied for its effects on cellular processes and signaling pathways.

Medicine: It is used in the development of drugs for neuroprotection and cognitive enhancement.

Industry: It is used in the production of pharmaceuticals and other chemical products.

Mécanisme D'action

Apovincamine exerts its effects primarily by binding to tubulin, a protein that is essential for cell division. By binding to tubulin, apovincamine prevents the formation of microtubules, thereby inhibiting cell division. This mechanism is similar to that of other vinca alkaloids, which are used as chemotherapeutic agents .

Comparaison Avec Des Composés Similaires

Similar Compounds

Vincamine: Another indole alkaloid with vasodilatory properties.

Vinblastine: A vinca alkaloid used as a chemotherapeutic agent.

Vincristine: Another vinca alkaloid used in cancer treatment.

Vinpocetine: A semi-synthetic derivative of apovincamine with neuroprotective properties.

Uniqueness

Apovincamine is unique due to its specific binding affinity to tubulin and its role as an intermediate in the synthesis of vinpocetine. Its vasodilatory properties also make it distinct from other vinca alkaloids .

Propriétés

Formule moléculaire |

C21H24N2O2 |

|---|---|

Poids moléculaire |

336.4 g/mol |

Nom IUPAC |

methyl (15R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate |

InChI |

InChI=1S/C21H24N2O2/c1-3-21-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(18(15)19(21)22)17(13-21)20(24)25-2/h4-5,7-8,13,19H,3,6,9-12H2,1-2H3/t19-,21-/m1/s1 |

Clé InChI |

OZDNDGXASTWERN-TZIWHRDSSA-N |

SMILES isomérique |

CC[C@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OC |

SMILES canonique |

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

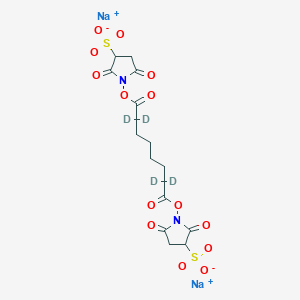

![2-[3-[5-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-2-ylidene]prop-1-enyl]-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium;chloride](/img/structure/B11929787.png)

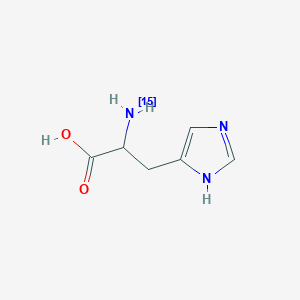

![(2S,4S)-N-[(2S,4S,6S)-1-[[(2S,3R)-1-[[1-[[(2S)-1-[[(2S)-1-[[1-[[1-[[3-[[(2S)-1-(dimethylamino)propan-2-yl]amino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-6-hydroxy-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E,4R)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide](/img/structure/B11929798.png)

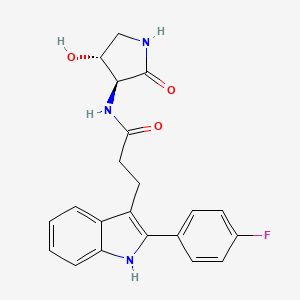

![(6S,7S)-7-[(2-amino-2-phenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrate](/img/structure/B11929818.png)

![zinc;N-[(2R)-1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate](/img/structure/B11929832.png)